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molecular formula C7H9N3O2 B8747383 3-Methoxy-5-methylpyrazine-2-carboxamide

3-Methoxy-5-methylpyrazine-2-carboxamide

Cat. No. B8747383
M. Wt: 167.17 g/mol
InChI Key: OOVQMOIDMSBBBM-UHFFFAOYSA-N
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Patent
US06066736

Procedure details

Under argon, 6 g (60.5 mmol) of 2-amino-2-cyanoacetamide was initially charged in 67 g of methanol. 1.67 g (9.3 mmol) of sodium methoxide solution (30%) was added and the mixture was stirred at 20° C. for 2 hours. At 0° C., 11.55 g (64.1 mmol) of methylglyoxal solution (40%) was added and the mixture was stirred at 0° C. for 2 hours. The solution was then cooled to -20° C. The product precipitated out. After filtration and drying, 3.56 g of the title product was obtained. The yield was 39 percent. The melting point of the title product was 170° C. to 172° C. Other data concerning the title product was:
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
11.55 g
Type
reactant
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]#[N:7])[C:3]([NH2:5])=[O:4].[CH3:8][O-:9].[Na+].[CH3:11][C:12]([CH:14]=O)=O>CO>[CH3:8][O:9][C:6]1[C:2]([C:3]([NH2:5])=[O:4])=[N:1][CH:14]=[C:12]([CH3:11])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC(C(=O)N)C#N
Name
Quantity
67 g
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
1.67 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
11.55 g
Type
reactant
Smiles
CC(=O)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to -20° C
CUSTOM
Type
CUSTOM
Details
The product precipitated out
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C(=NC=C(N1)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 229%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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